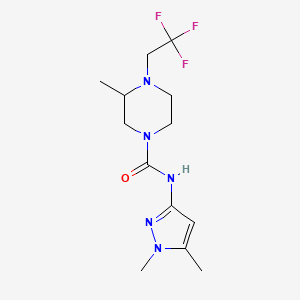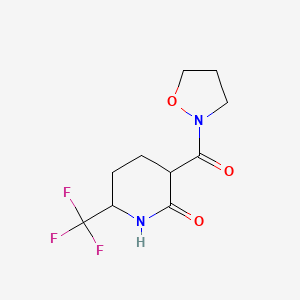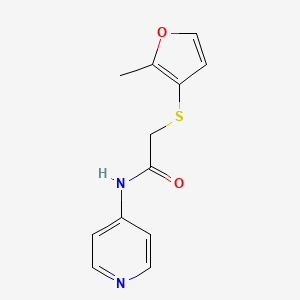![molecular formula C13H19N5O B7632971 N-[[1-(cyclopropylmethyl)tetrazol-5-yl]methyl]bicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B7632971.png)
N-[[1-(cyclopropylmethyl)tetrazol-5-yl]methyl]bicyclo[3.1.0]hexane-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[[1-(cyclopropylmethyl)tetrazol-5-yl]methyl]bicyclo[3.1.0]hexane-6-carboxamide, commonly known as CTTH, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various research fields. CTTH is a synthetic compound that belongs to the class of bicyclic tetrazoles and has a unique chemical structure that makes it a promising candidate for further research.
作用機序
The mechanism of action of CTTH is not fully understood, but it is believed to act as a positive allosteric modulator of the GABAB receptor. The GABAB receptor is a G-protein coupled receptor that plays a crucial role in the regulation of neurotransmitter release and neuronal excitability. CTTH has been shown to enhance the activity of the GABAB receptor, leading to an increase in inhibitory neurotransmitter release and a decrease in neuronal excitability.
Biochemical and Physiological Effects:
CTTH has been shown to have a range of biochemical and physiological effects. CTTH has been shown to enhance GABAB receptor activity, leading to an increase in inhibitory neurotransmitter release and a decrease in neuronal excitability. CTTH has also been shown to have analgesic effects, reducing pain perception in animal models. CTTH has been shown to have anxiolytic effects, reducing anxiety-like behaviors in animal models. CTTH has also been shown to have anti-addictive effects, reducing drug-seeking behaviors in animal models.
実験室実験の利点と制限
CTTH has several advantages for lab experiments. CTTH is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research purposes. CTTH has also been shown to have low toxicity, making it a safe compound to work with. However, CTTH has some limitations for lab experiments. CTTH is a relatively new compound, and its full range of effects and potential side effects are not yet fully understood. CTTH also requires careful optimization of reaction conditions during synthesis to obtain high yields and purity.
将来の方向性
There are several future directions for research on CTTH. One potential direction is to explore its potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another potential direction is to explore its potential applications in pain management and addiction research. Further research is also needed to fully understand the mechanism of action of CTTH and its full range of effects and potential side effects. Additionally, further optimization of the synthesis process is needed to improve yields and purity.
合成法
The synthesis of CTTH involves a multi-step process that requires expertise in organic chemistry. The first step involves the preparation of the bicyclic hexane ring, which is achieved through a Diels-Alder reaction. The second step involves the introduction of the tetrazole ring, which is achieved through a copper-catalyzed azide-alkyne cycloaddition reaction. The final step involves the introduction of the carboxamide group, which is achieved through a coupling reaction. The synthesis of CTTH is a complex process that requires careful optimization of reaction conditions to obtain high yields and purity.
科学的研究の応用
CTTH has shown promising results in various scientific research fields, including neuroscience, pharmacology, and medicinal chemistry. CTTH has been shown to have potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. CTTH has also been shown to have potential applications in pain management and addiction research.
特性
IUPAC Name |
N-[[1-(cyclopropylmethyl)tetrazol-5-yl]methyl]bicyclo[3.1.0]hexane-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5O/c19-13(12-9-2-1-3-10(9)12)14-6-11-15-16-17-18(11)7-8-4-5-8/h8-10,12H,1-7H2,(H,14,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQKFFYRIVYMMER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C1)C2C(=O)NCC3=NN=NN3CC4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[1-(cyclopropylmethyl)tetrazol-5-yl]methyl]bicyclo[3.1.0]hexane-6-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(5-Fluoro-1,3-benzoxazol-2-yl)amino]-1-(2-hydroxyethyl)piperidin-2-one](/img/structure/B7632921.png)
![1-(4-methylphenyl)sulfonyl-N-[1-(1-methylpyrazol-4-yl)ethyl]propan-2-amine](/img/structure/B7632926.png)
![N-[3-(azepan-1-yl)phenyl]methanesulfonamide](/img/structure/B7632930.png)

![2-[4-[(2-Chloro-1,3-thiazol-5-yl)methyl]morpholin-3-yl]-1-thiophen-2-ylethanone](/img/structure/B7632936.png)
![N-[5-[2-(2-methylphenyl)ethyl]-1H-pyrazol-3-yl]methanesulfonamide](/img/structure/B7632937.png)
![2-[[1-(Cyclopentanecarbonyl)pyrrolidin-3-yl]amino]quinoline-6-carbonitrile](/img/structure/B7632944.png)

![N-methyl-2-pyridin-4-yl-N-[(5-pyridin-3-yl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B7632953.png)
![2-[1-[(2,4-Dimethoxyphenyl)methyl]piperidin-4-yl]-1-pyrrolidin-1-ylethanone](/img/structure/B7632957.png)

![[4-[(2-Methylfuran-3-yl)sulfanylmethyl]phenyl]methanol](/img/structure/B7632977.png)
![1-[4-[(3-ethyl-1H-1,2,4-triazol-5-yl)methyl]piperazin-1-yl]-2-methyl-2-phenylpropan-1-one](/img/structure/B7632983.png)
![5-(2,3-dimethoxyphenyl)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B7632985.png)